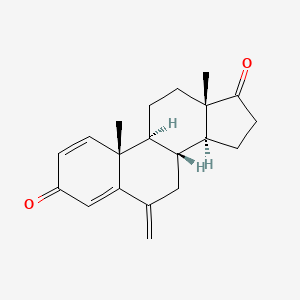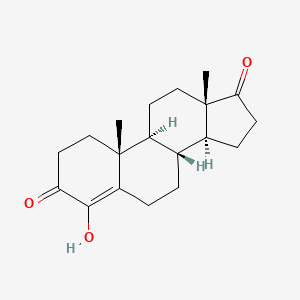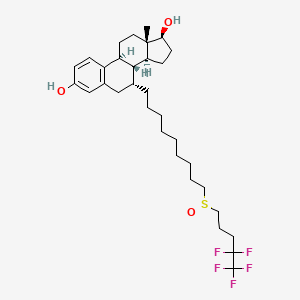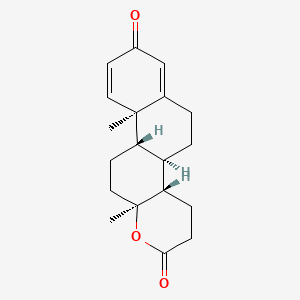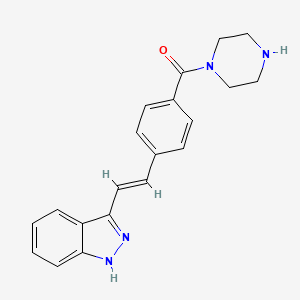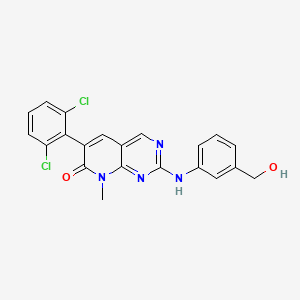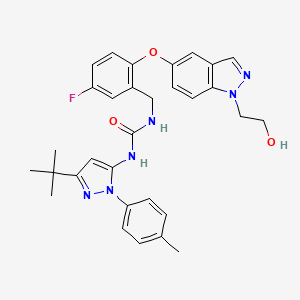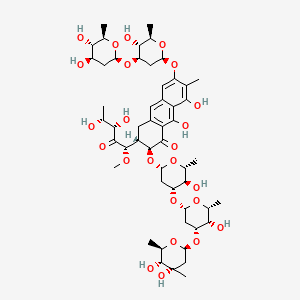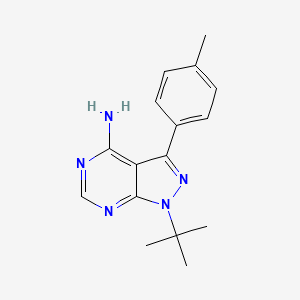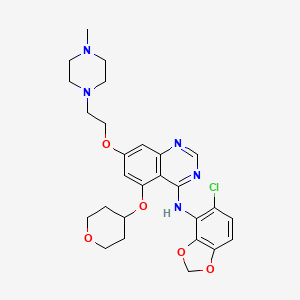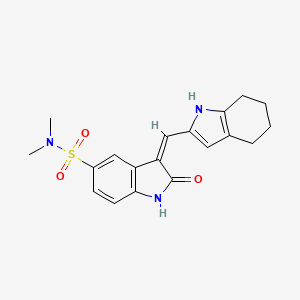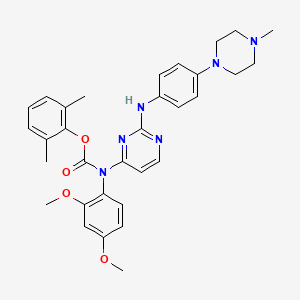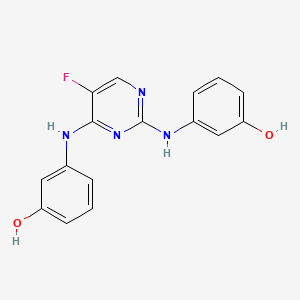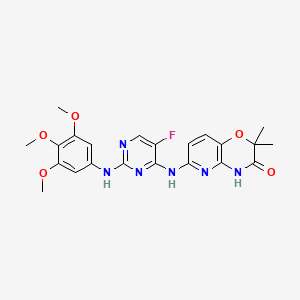![molecular formula C19H25Cl2N7 B1683847 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride CAS No. 481724-82-7](/img/structure/B1683847.png)
2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride
Übersicht
Beschreibung
CGP-74514A Hydrochlorid ist ein potenter und selektiver Inhibitor der Cyclin-abhängigen Kinase 1 (CDK1), die eine entscheidende Rolle bei der Regulation des Zellzyklus spielt. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um Zellzyklusprozesse zu untersuchen und die molekularen Mechanismen der Zellteilung zu analysieren .
Herstellungsmethoden
Die Synthese von CGP-74514A Hydrochlorid umfasst mehrere Schritte, darunter die Bildung der Kernpurinstruktur und die anschließende Funktionalisierung. Der Syntheseweg beginnt typischerweise mit der Herstellung von 2-N-(2-Aminocyclohexyl)-6-N-(3-Chlorphenyl)-9-Ethylpurin-2,6-diamin. Diese Verbindung wird dann durch eine Reaktion mit Salzsäure in ihr Hydrochloridsalz umgewandelt. Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und erfordern eine sorgfältige Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
CGP-74514A Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid umfassen.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile wie Amine oder Thiole.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann Oxidation zur Bildung oxidierter Derivate führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .
Vorbereitungsmethoden
The synthesis of CGP-74514A hydrochloride involves several steps, including the formation of the core purine structure and subsequent functionalization. The synthetic route typically starts with the preparation of 2-N-(2-aminocyclohexyl)-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine. This compound is then converted to its hydrochloride salt form through a reaction with hydrochloric acid. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
CGP-74514A hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
CGP-74514A Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung der chemischen Eigenschaften und Reaktivität von CDK1-Inhibitoren verwendet.
Biologie: Wird in der Zellbiologieforschung eingesetzt, um die Regulation des Zellzyklus und die Apoptose zu untersuchen.
Medizin: Wird in präklinischen Studien verwendet, um potenzielle therapeutische Anwendungen bei der Krebsbehandlung zu untersuchen, insbesondere bei der gezielten Hemmung des Tumorwachstums durch CDK1.
Industrie: Anwendung bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in Qualitätskontrollprozessen
Wirkmechanismus
CGP-74514A Hydrochlorid übt seine Wirkungen aus, indem es selektiv CDK1 hemmt, ein Schlüsselenzym, das am Fortschreiten des Zellzyklus beteiligt ist. Durch die Bindung an das aktive Zentrum von CDK1 verhindert die Verbindung die Phosphorylierung von Zielproteinen und blockiert so den Zellzyklusfortschritt in der G2/M-Phase. Diese Hemmung führt zu einer Zellzyklusarretierung und kann in Krebszellen Apoptose induzieren. Zu den beteiligten molekularen Zielen und Signalwegen gehören der Cyclin-B/CDK1-Komplex und nachgeschaltete Signalwege, die die Zellteilung und das Überleben regulieren .
Wirkmechanismus
CGP-74514A hydrochloride exerts its effects by selectively inhibiting CDK1, a key enzyme involved in cell cycle progression. By binding to the active site of CDK1, the compound prevents the phosphorylation of target proteins, thereby blocking cell cycle progression at the G2/M phase. This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. The molecular targets and pathways involved include the cyclin B/CDK1 complex and downstream signaling pathways that regulate cell division and survival .
Vergleich Mit ähnlichen Verbindungen
CGP-74514A Hydrochlorid ist einzigartig in seiner hohen Selektivität und Potenz als CDK1-Inhibitor. Ähnliche Verbindungen sind:
Roscovitin: Ein weiterer CDK-Inhibitor mit breiterer Spezifität, der mehrere CDKs beeinflusst.
Flavopiridol: Ein Pan-CDK-Inhibitor mit Aktivität gegen CDK1, CDK2, CDK4 und CDK9.
Palbociclib: Ein selektiver Inhibitor von CDK4 und CDK6, der zur Behandlung von Brustkrebs eingesetzt wird.
Im Vergleich zu diesen Verbindungen zeichnet sich CGP-74514A Hydrochlorid durch seine Spezifität für CDK1 aus, wodurch es zu einem wertvollen Werkzeug für die Untersuchung CDK1-spezifischer Signalwege und Mechanismen wird .
Eigenschaften
IUPAC Name |
2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN7.ClH/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21;/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26);1H/t14-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCXPZPXAWTYJM-LDXVYITESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018880, DTXSID701017243 | |
| Record name | 2-N-[(1R,2S)-2-Aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481724-82-7 | |
| Record name | N(2)-(2-Aminocyclohexyl)-N(6)-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481724827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


